molecular formula C8H12O B6221445 1-ethynyl-1-(methoxymethyl)cyclobutane CAS No. 2718220-77-8

1-ethynyl-1-(methoxymethyl)cyclobutane

Cat. No.: B6221445
CAS No.: 2718220-77-8
M. Wt: 124.18 g/mol
InChI Key: SUQGGCGZCFPUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-1-(methoxymethyl)cyclobutane is an organic compound with the molecular formula C8H12O It is a derivative of cyclobutane, featuring an ethynyl group and a methoxymethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethynyl-1-(methoxymethyl)cyclobutane can be achieved through several methods. One common approach involves the alkylation of cyclobutyl lithium with propargyl bromide, followed by the protection of the resulting alcohol with methoxymethyl chloride. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-1-(methoxymethyl)cyclobutane undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-Ethynyl-1-(methoxymethyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-ethynyl-1-(methoxymethyl)cyclobutane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The methoxymethyl group can act as a protecting group, modulating the compound’s stability and reactivity in different environments.

Comparison with Similar Compounds

    1-Ethynyl-1-methylcyclobutane: Similar structure but lacks the methoxymethyl group.

    1-Propynylcyclobutane: Contains a propynyl group instead of an ethynyl group.

    1-(Methoxymethyl)cyclobutane: Lacks the ethynyl group.

Uniqueness: 1-Ethynyl-1-(methoxymethyl)cyclobutane is unique due to the presence of both ethynyl and methoxymethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-ethynyl-1-(methoxymethyl)cyclobutane can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclobutanol", "Sodium hydride", "Methyl iodide", "Sodium ethynide", "Bromine" ], "Reaction": [ "Step 1: Cyclobutanol is treated with sodium hydride to form cyclobutyl sodium.", "Step 2: Methyl iodide is added to the reaction mixture to form 1-methoxymethylcyclobutane.", "Step 3: Sodium ethynide is added to the reaction mixture to form 1-ethynyl-1-methoxymethylcyclobutane.", "Step 4: Bromine is added to the reaction mixture to form 1-ethynyl-1-(methoxymethyl)cyclobutane." ] }

CAS No.

2718220-77-8

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-ethynyl-1-(methoxymethyl)cyclobutane

InChI

InChI=1S/C8H12O/c1-3-8(7-9-2)5-4-6-8/h1H,4-7H2,2H3

InChI Key

SUQGGCGZCFPUKO-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCC1)C#C

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.